molecular formula C9H10N2O B1205373 2-Amino-3,4-dihydroisoquinolin-1(2H)-one CAS No. 39113-01-4

2-Amino-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1205373
CAS RN: 39113-01-4
M. Wt: 162.19 g/mol
InChI Key: GSQUVIBWTKWASE-UHFFFAOYSA-N
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Description

2-Amino-3,4-dihydroisoquinolin-1(2H)-one, also known as 1,2-dihydroisoquinoline-3-carboxylic acid, is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in the medical, industrial, and agricultural fields. This compound has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. In addition, it has been studied for its potential use in the synthesis of other compounds, such as drugs and pesticides.

Scientific Research Applications

Biological Activities

1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds, including 2-amino-1,2,3,4-tetrahydroisoquinolin-1-one, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity .

Antibacterial Property

A novel compound was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains . The strains that were most susceptible to the action of the compound were Staphylococcus .

Anti-HIV Activity

Even though the anti-HIV activity and selectivity of derivative 6 are limited compared to efavirenz, it may serve as the basis for future modification in the search for new potent non-nucleoside antiviral agents .

Structural-Activity Relationship (SAR) Studies

The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action have been studied . This has provided a much-needed update on the biological potential of THIQ analogs .

Synthetic Strategies

Commonly used synthetic strategies for constructing the core scaffold of 2-amino-1,2,3,4-tetrahydroisoquinolin-1-one have been discussed . This has resulted in the development of novel THIQ analogs with potent biological activity .

Neurodegenerative Disorders

THIQ based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders . This has garnered a lot of attention in the scientific community .

properties

IUPAC Name

2-amino-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-11-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQUVIBWTKWASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192360
Record name 2-Amino-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

39113-01-4
Record name 2-Amino-3,4-dihydroisoquinolin-1(2H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039113014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1,2,3,4-tetrahydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What is the primary biological activity reported for 2-Amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives?

A1: The primary biological activity reported for 2-Amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives is anti-inflammatory activity. Specifically, these compounds have demonstrated efficacy in inhibiting carrageenin-induced edema and granuloma formation in rat models [, ].

Q2: How does the substitution pattern on the 2-Amino-3,4-dihydroisoquinolin-1(2H)-one scaffold affect its anti-inflammatory activity?

A2: Research indicates that while substitutions on the amino group at position 2 are tolerated, modifications at positions 3, 6, and 7 of the 2-Amino-3,4-dihydroisoquinolin-1(2H)-one scaffold did not lead to improvements in anti-inflammatory activity compared to the unsubstituted parent compound []. This suggests that the core structure of 2-Amino-3,4-dihydroisoquinolin-1(2H)-one might be crucial for its anti-inflammatory properties. Further studies exploring different substitution patterns and their effects on the molecule's interaction with potential targets are needed to confirm these initial observations and guide further optimization.

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